N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-16-10-12-17(13-11-16)21-25-23(33-27-21)19-9-6-14-29-22(19)26-30(24(29)32)15-20(31)28(2)18-7-4-3-5-8-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJSLUBVSFCRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-phenylacetamide typically involves multiple steps:
Formation of the Triazolo[4,3-a]pyridine Core: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting ester ethoxycarbonylhydrazones with primary amines.
Substitution with Phenylacetamide: The final step involves the acylation of the triazolo[4,3-a]pyridine core with phenylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.
Substitution: The phenylacetamide group can be substituted with other acyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acylation reagents like acyl chlorides or anhydrides are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Various acyl derivatives can be formed.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C25H29N5O2S
- Molecular Weight : 419.6 g/mol
Medicinal Chemistry
The compound shows promise in drug development due to its potential pharmacological activities:
Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Potential : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines.
Biological Research
The unique structural features allow for targeted interactions with biological macromolecules:
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to form covalent bonds with nucleophilic sites enhances its potential as a therapeutic agent.
Receptor Modulation : The binding affinity of the compound to specific receptors can lead to modulation of signaling pathways, which is crucial for developing treatments for various diseases.
Material Science Applications
The compound's unique properties make it suitable for applications in material science:
Polymer Development : Its chemical structure can be utilized in the synthesis of polymers with specific mechanical and thermal properties.
Nanotechnology : The compound may serve as a precursor for nanomaterials used in drug delivery systems or as sensors due to its ability to interact with biological molecules.
Case Studies
Several studies have highlighted the applications of similar compounds:
- Antimicrobial Properties : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria .
- Anticancer Activity : Research on triazole derivatives indicated their effectiveness against various cancer cell lines, showcasing their potential as anticancer agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The triazolo[4,3-a]pyridine core is known to interact with various biological targets, including kinases and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Compounds
- Triazolo-thiadiazepines (): These compounds exhibit a larger, seven-membered thiadiazepine ring fused to a triazole, contrasting with the target compound’s compact triazolopyridine. The thiadiazepine’s flexibility may enhance binding to larger enzymatic pockets, but its synthetic complexity could reduce yields .
- Benzoxazolo-oxazines (): Similar to the target compound in employing fused heterocycles and oxadiazole groups, these structures prioritize metabolic stability.
Biological Activity
N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-phenylacetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an oxadiazole ring and a triazolo-pyridine moiety. The molecular formula is , and its IUPAC name reflects its complex arrangement of functional groups.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies. Key findings include:
Antimicrobial Activity :
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, oxadiazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential :
Studies have demonstrated that oxadiazole and triazole derivatives can inhibit cancer cell proliferation. The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring enhance cytotoxic activity against cancer cell lines .
Neuroprotective Effects :
Some derivatives have been tested for neuroprotective effects in models of neurodegeneration. The presence of specific functional groups appears to correlate with enhanced neuroprotective activity .
Research Findings and Case Studies
Several studies have explored the biological activities of compounds related to this compound:
The mechanisms by which this compound exerts its biological effects are complex:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to construct the 1,2,4-oxadiazole and triazolo[4,3-a]pyridine moieties in this compound?
- Answer : The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under basic conditions. For example, K₂CO₃ in DMF facilitates the coupling of 4-methylbenzamidoxime with a carbonyl precursor . The triazolo[4,3-a]pyridine core can be formed through cyclocondensation of aminopyridines with nitrile imines or via oxidative cyclization of hydrazine derivatives. Evidence from triazolo-pyrazole hybrid syntheses suggests using triazenylpyrazole precursors with Cu(I) catalysts to improve regioselectivity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential. For instance, the InChI key and canonical SMILES provided in PubChem data (e.g., GTQQWWSFTGMJAD-UHFFFAOYSA-N) validate connectivity . IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches. Elemental analysis (C, H, N) within ±0.4% of theoretical values ensures purity .
Q. What are the standard protocols for assessing solubility and stability in preclinical studies?
- Answer : Use shake-flask methods with buffered solutions (pH 1.2–7.4) to measure kinetic solubility. Stability is assessed via forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Evidence from similar acetamide derivatives recommends acetonitrile/water (60:40) as a mobile phase for degradation product separation .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize multi-step syntheses involving sensitive intermediates?
- Answer : Apply response surface methodology (RSM) to identify critical factors (e.g., temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) was used in flow-chemistry syntheses to maximize yield while minimizing byproducts like dimerized triazoles . Contradictions in reaction conditions (e.g., K₂CO₃ vs. H₂SO₄ catalysis) can be resolved via DoE-based sensitivity analysis .
Q. What strategies mitigate regioselectivity challenges during triazolo-pyridinone cyclization?
- Answer : Steric and electronic directing groups (e.g., N-methyl substituents) can bias cyclization pathways. Computational modeling (DFT at B3LYP/6-31G*) predicts transition-state energies to prioritize substituent placement. Evidence from triazolo-thiadiazine syntheses shows that electron-withdrawing groups at C-8 of the pyridine enhance regioselectivity by 20–30% .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for kinase inhibition?
- Answer : Replace the 4-methylphenyl group on the oxadiazole with bioisosteres (e.g., 4-fluorophenyl) to modulate lipophilicity (clogP ±0.5). Assay against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization. Similar triazolo-pyrimidine derivatives showed IC₅₀ values <100 nM when the acetamide side chain was substituted with heteroaryl groups .
Data Contradiction Analysis
Q. Why do reported yields for 1,2,4-oxadiazole syntheses vary across studies?
- Answer : Discrepancies arise from precursor purity (e.g., amidoximes often require recrystallization) and reaction scale. Bench-scale syntheses (1–5 mmol) using DMF/K₂CO₃ report 60–70% yields , while microscale flow-chemistry setups achieve >85% by minimizing intermediate decomposition .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
